N-(2-(ethylthio)-4-phenylthiazol-5-yl)-2-(2-fluorophenoxy)acetamide
Description
N-(2-(Ethylthio)-4-phenylthiazol-5-yl)-2-(2-fluorophenoxy)acetamide is a thiazole-based acetamide derivative characterized by:
- Thiazole core: A five-membered aromatic ring containing sulfur and nitrogen atoms at positions 1 and 3, respectively.
- Substituents: 2-(Ethylthio) group: An ethyl-sulfide moiety at position 2 of the thiazole ring. 4-Phenyl group: A benzene ring attached to position 4 of the thiazole. 2-(2-Fluorophenoxy)acetamide: A fluorinated phenoxy group linked via an acetamide chain at position 3.
Properties
IUPAC Name |
N-(2-ethylsulfanyl-4-phenyl-1,3-thiazol-5-yl)-2-(2-fluorophenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17FN2O2S2/c1-2-25-19-22-17(13-8-4-3-5-9-13)18(26-19)21-16(23)12-24-15-11-7-6-10-14(15)20/h3-11H,2,12H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQMLFTOTZCKRQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC(=C(S1)NC(=O)COC2=CC=CC=C2F)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17FN2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogues with Thiazole/Thiadiazole Cores
Several compounds share the thiazole or thiadiazole backbone with variations in substituents (Table 1).
Table 1: Key Structural Analogues
Key Observations :
- Substituent Effects: Ethylthio vs. Methylthio: Ethylthio groups (e.g., 5g) generally confer higher lipophilicity compared to methylthio (5k), which may influence membrane permeability . Fluorophenoxy vs. Methoxyphenoxy: The 2-fluorophenoxy group in the target compound may enhance metabolic stability compared to 2-methoxyphenoxy (5k) due to fluorine’s resistance to oxidative metabolism .
Fluorinated Aromatic Systems in Analogues
Fluorine substitution patterns significantly influence bioactivity and physicochemical properties (Table 2).
Table 2: Fluorinated Analogues
Key Observations :
- Positional Effects: 2-Fluorophenoxy (target) vs.
- Electron-Withdrawing Effects : Fluorine’s electronegativity can polarize adjacent bonds, enhancing interactions with target proteins. For example, trifluoromethyl groups () amplify this effect but may reduce solubility .
Sulfur-Containing Substituents
Sulfur-based groups (e.g., thioethers, sulfamoyl) modulate reactivity and pharmacokinetics (Table 3).
Table 3: Sulfur-Containing Analogues
Key Observations :
- Thioether vs. Sulfamoyl : Benzylthio (5h) and ethylthio (target) groups increase lipophilicity, whereas sulfamoyl () introduces polar sulfonamide motifs, enhancing aqueous solubility .
- Synthetic Yields : Benzylthio derivatives (e.g., 5h, 88% yield) are synthesized more efficiently than ethylthio analogs (e.g., 5g, 78%), likely due to stabilized intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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